molecular formula C16H21N5O2 B2655183 N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide CAS No. 1003799-18-5

N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide

Cat. No.: B2655183
CAS No.: 1003799-18-5
M. Wt: 315.377
InChI Key: KDOZYBUQWOIECR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and reactivity .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidine derivatives demonstrated potential as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of similar compounds in medicinal chemistry for targeting various biological pathways. The structural modifications led to compounds with significant cytotoxic activities against cancer cell lines and inhibition of 5-lipoxygenase, suggesting their potential for the development of new therapeutic agents (Rahmouni et al., 2016).

Antimycobacterial Activity

Compounds related to pyrazolopyrimidines were synthesized and evaluated for their antimycobacterial activity, with some showing potency against Mycobacterium tuberculosis. The synthesis of pivaloyloxymethyl derivatives aimed to improve cellular permeability, indicating the compound's potential utility in treating tuberculosis and related mycobacterial infections (Gezginci et al., 1998).

Anticancer and Enzyme Inhibition

Another study focused on the synthesis of pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs, revealing their anticancer activity and mTOR inhibition capabilities. This highlights the potential of pyrazolopyrimidine derivatives in cancer therapy, particularly through targeting specific cancer-related pathways and enzymes (Reddy et al., 2014).

Antimicrobial and Antitumor Activities

N-arylpyrazole-containing enaminones were synthesized, showcasing their utility as intermediates for generating compounds with significant antimicrobial and antitumor effects. This research underlines the broad spectrum of biological activities that can be targeted through structural modifications of pyrazolopyrimidine derivatives, providing a foundation for the development of new drugs with enhanced efficacy and selectivity (Riyadh, 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, and its effects on cellular processes .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Properties

IUPAC Name

2,2-dimethyl-N-[5-methyl-2-(4-oxo-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-yl)pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-9-8-12(18-14(23)16(2,3)4)21(20-9)15-17-11-7-5-6-10(11)13(22)19-15/h8H,5-7H2,1-4H3,(H,18,23)(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOZYBUQWOIECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC3=C(CCC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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